
5-Chloro-2-hydroxy-3-methoxybenzaldehyde
描述
5-Chloro-2-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group on the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-chloro-2-hydroxybenzaldehyde.
Methoxylation: The hydroxyl group at the 3-position is methoxylated using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production follows similar synthetic routes but employs continuous flow reactors to enhance efficiency and yield.
Purification: The product is purified through recrystallization or distillation under reduced pressure to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 5-Chloro-2-hydroxy-3-methoxybenzoic acid.
Reduction: 5-Chloro-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
作用机制
Target of Action
It’s known that similar compounds can have acaricidal activity against certain species .
Mode of Action
Based on its structure, it may react via nucleophilic substitution pathways .
Pharmacokinetics
Its lipophilicity and water solubility could influence its bioavailability .
Result of Action
Similar compounds have been used to synthesize radiolabeling precursors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactive species in the environment could potentially affect its reactivity .
科学研究应用
5-Chloro-2-hydroxy-3-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes.
相似化合物的比较
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
- 5-Chloro-2-hydroxy-3-iodobenzaldehyde
- 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
- 3,4-Dimethoxy-2-hydroxybenzaldehyde
Uniqueness:
- Chlorine Substitution: The presence of a chlorine atom at the 5-position imparts unique chemical reactivity and biological activity.
- Hydroxyl and Methoxy Groups: The combination of hydroxyl and methoxy groups enhances its solubility and interaction with biological targets .
属性
IUPAC Name |
5-chloro-2-hydroxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKYPMGTDHNSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408848 | |
| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7740-05-8 | |
| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 5-chloro-2-hydroxy-3-methoxybenzaldehyde revealed by spectroscopic analyses?
A1: The study utilizes a combination of spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR, to elucidate the structural characteristics of this compound []. These analyses confirm the presence of key functional groups, such as the aldehyde, hydroxyl, and methoxy groups, within the molecule. Additionally, the spectroscopic data provide insights into the vibrational frequencies and electronic transitions associated with these functional groups, contributing to a comprehensive understanding of the molecule's structure.
Q2: How does computational chemistry contribute to understanding the potential antitumor activity of this compound?
A2: The research employs computational methods, including Density Functional Theory (DFT), Molecular Electrostatic Potential (MESP), Natural Bond Orbital (NBO), and others, to investigate the potential antitumor mechanism of this compound []. These computational studies can provide valuable insights into the molecule's electronic properties, reactivity, and potential interactions with biological targets, aiding in the understanding of its antitumor activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


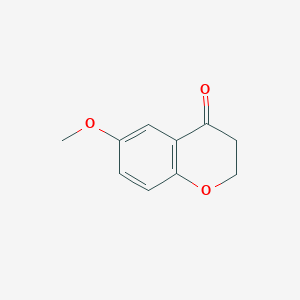

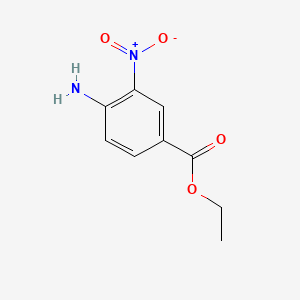
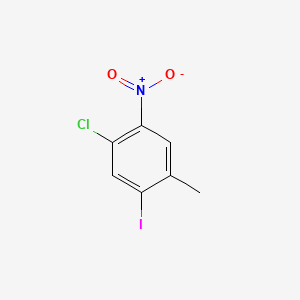
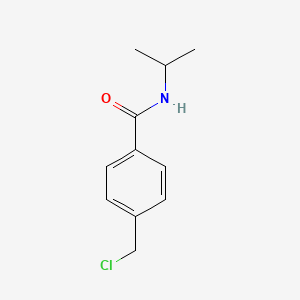

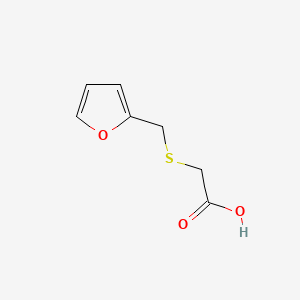
![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)
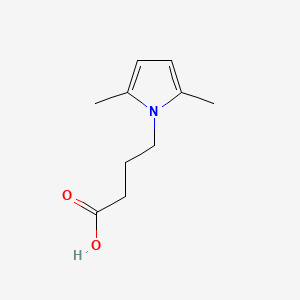

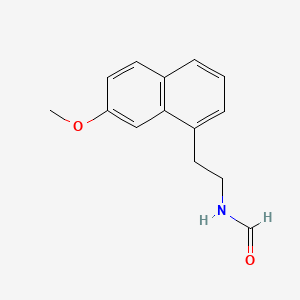
![3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1352142.png)
